Technical Synthesis Guide: N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide
Technical Synthesis Guide: N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide
Executive Summary
Target Molecule: N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide Molecular Formula: C₂₀H₂₀N₂OS Core Scaffold: 2,4-Diarylthiazole Primary Application: Medicinal chemistry probe (Kinase inhibition, antimicrobial research, liquid crystal mesogens).
This technical guide details the robust chemical synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide. The protocol utilizes a convergent Hantzsch Thiazole Synthesis strategy, chosen for its high regioselectivity and scalability. The workflow proceeds through a three-stage sequence: (1) construction of the thiazole core via condensation,[1][2][3] (2) chemoselective reduction of the nitroarene, and (3) nucleophilic acyl substitution to install the pentanamide tail.
Retrosynthetic Analysis
The strategic disconnection focuses on the amide bond and the heterocyclic core. The Hantzsch synthesis is prioritized over Suzuki-Miyaura coupling due to the commercial availability of thiobenzamide and the avoidance of expensive palladium catalysts potentially poisoned by the sulfur heterocycle.
Figure 1: Retrosynthetic strategy showing the disassembly of the target into commercially available precursors.
Experimental Protocol
Step 1: Hantzsch Synthesis of 4-(4-nitrophenyl)-2-phenylthiazole
This step constructs the 1,3-thiazole ring. The reaction between a thioamide and an
-
Reagents: Thiobenzamide (1.0 eq), 2-Bromo-4'-nitroacetophenone (1.0 eq).
-
Solvent: Ethanol (Absolute).[3]
-
Conditions: Reflux, 2–4 hours.[2]
Detailed Procedure:
-
Dissolve 13.7 g (0.1 mol) of thiobenzamide in 150 mL of absolute ethanol in a 500 mL round-bottom flask.
-
Add 24.4 g (0.1 mol) of 2-bromo-4'-nitroacetophenone portion-wise to the stirring solution.
-
Heat the mixture to reflux (approx. 78°C). A solid precipitate often forms as the reaction progresses (HBr salt of the thiazole).
-
Monitor via TLC (Hexane/EtOAc 7:3). The starting bromide spot should disappear.
-
After 3 hours, cool the mixture to room temperature.
-
Neutralization: Pour the reaction mixture into 300 mL of ice-cold aqueous Na₂CO₃ (5% w/v) to neutralize the HBr and liberate the free base.
-
Filter the yellow precipitate, wash copiously with water to remove inorganic salts, and wash with 20 mL of cold ethanol.
-
Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture if necessary.
-
Yield Expectation: 85–95%.
Step 2: Reduction to 4-(2-phenyl-1,3-thiazol-4-yl)aniline
The nitro group is reduced to the aniline. While catalytic hydrogenation (Pd/C, H₂) is common, sulfur in the thiazole ring can poison Palladium catalysts. Therefore, a chemical reduction using Tin(II) Chloride (SnCl₂) or Iron/Ammonium Chloride is preferred for reliability.
-
Reagents: 4-(4-nitrophenyl)-2-phenylthiazole (1.0 eq), SnCl₂·2H₂O (5.0 eq).
-
Solvent: Ethanol / Conc.[4] HCl (3:1 ratio).
-
Conditions: Reflux, 2 hours.[1]
Detailed Procedure:
-
Suspend 10 g (35 mmol) of the nitro-thiazole intermediate in 100 mL of ethanol.
-
Add 40 g (177 mmol) of Stannous Chloride Dihydrate followed by 30 mL of concentrated HCl (add slowly; exotherm).
-
Reflux the mixture at 80°C for 2 hours. The solution usually becomes clear or changes color as the reduction proceeds.
-
Cool to room temperature.
-
Workup: Adjust pH to >10 using 20% NaOH solution. The tin salts will precipitate as hydroxides; adding Celite helps filtration, or extraction with Ethyl Acetate (3 x 100 mL) can be performed directly on the suspension.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Product: 4-(2-phenyl-1,3-thiazol-4-yl)aniline (Yellow solid).
-
Yield Expectation: 70–80%.
Step 3: Acylation to N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide
The final step is the formation of the amide bond using pentanoyl chloride. This method is faster and cleaner than using coupling agents (EDC/NHS) for simple aliphatic chains.
-
Reagents: 4-(2-phenyl-1,3-thiazol-4-yl)aniline (1.0 eq), Pentanoyl Chloride (1.1 eq), Triethylamine (1.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Conditions: 0°C to RT, 2 hours.
Detailed Procedure:
-
Dissolve 5.0 g (20 mmol) of the aniline intermediate in 50 mL of anhydrous DCM.
-
Add 4.2 mL (30 mmol) of Triethylamine (Et₃N) .
-
Cool the solution to 0°C in an ice bath.
-
Add 2.6 mL (22 mmol) of Pentanoyl Chloride dropwise via syringe to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine/Et₃N, followed by saturated NaHCO₃ (2 x 30 mL) and Brine.
-
Dry over Na₂SO₄ and evaporate the solvent.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Reaction Workflow & Logic
Figure 2: Step-by-step reaction workflow illustrating reagent inputs and intermediate progression.
Analytical Data Summary
Researchers should validate the final compound using the following expected spectroscopic data.
| Technique | Parameter | Expected Signal / Value | Assignment |
| ¹H NMR | Triplet | Terminal Methyl ( | |
| Multiplet | Methylene protons ( | ||
| Triplet | |||
| Multiplet | Aromatic protons (Phenyl + Phenylene) | ||
| Singlet | Thiazole C5-H (Characteristic) | ||
| Broad Singlet | Amide NH | ||
| MS (ESI) | 337.1 [M+H]⁺ | Molecular Ion (Calc. MW: 336.45) | |
| Appearance | Visual | Off-white to pale yellow solid | Crystalline solid |
Safety & Optimization (Expertise)
-
Lachrymators:
-Bromoketones (Step 1) are potent lachrymators (tear agents). Handle strictly in a fume hood. -
Thiazole Poisoning: If attempting catalytic hydrogenation for Step 2, use high catalyst loading (10% Pd/C) or specialized sulf-tolerant catalysts (e.g., Pt/C). However, the SnCl₂ method described above is chemically superior for consistency.
-
Solubility: The final product is lipophilic. If NMR analysis in CDCl₃ shows broadening, try DMSO-
to break intermolecular H-bonding.
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope Source: SynArchive.[5] "Hantzsch Thiazole Synthesis." URL:[Link]
-
Reduction of Nitro-Thiazoles Source: National Institutes of Health (NIH) / PMC. "Synthesis and Biological Evaluation of Thiazole Derivatives." URL:[Link]
-
Amide Coupling Protocols Source: MDPI Molecules. "Design, Synthesis, and Pharmacological Activity of N-substituted-amide Derivatives." URL:[Link]
